Taltobulin intermediate-2

Description

BenchChem offers high-quality Taltobulin intermediate-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taltobulin intermediate-2 including the price, delivery time, and more detailed information at info@benchchem.com.

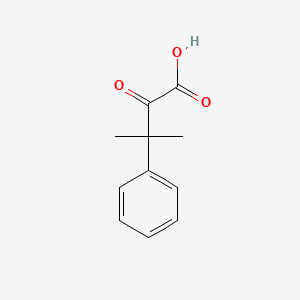

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-methyl-2-oxo-3-phenylbutanoic acid |

InChI |

InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |

InChI Key |

ULDLCYGZHGFPIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Taltobulin Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a powerful microtubule-targeting agent with significant potential in oncology. A key component in the convergent synthesis of this complex molecule is Taltobulin intermediate-2, a chiral amino acid derivative. This technical guide provides a comprehensive overview of Taltobulin intermediate-2, including its chemical identity, role in the synthesis of Taltobulin, and a detailed, albeit putative, experimental protocol for its preparation based on analogous chemical transformations described in the literature. This document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and cancer research.

Introduction

Taltobulin (also known as HTI-286) is a tripeptide mimetic that exhibits potent cytotoxic activity against a broad range of cancer cell lines. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The complex molecular architecture of Taltobulin necessitates a strategic synthetic approach, often involving the preparation of key chiral building blocks that are later coupled to form the final product.

Taltobulin intermediate-2 is one such critical building block. Its precise stereochemistry is essential for the biological activity of the final Taltobulin molecule. This guide will focus on the synthesis and properties of this intermediate.

Chemical Identity and Properties

Taltobulin intermediate-2 is chemically known as (2S,3R)-3-amino-2-methyl-4-phenylbutanoic acid, or a protected derivative thereof. The CAS Number for a related N-Boc protected version, (2S,3R)-N-BOC-2-amino-3-phenylbutyric acid, is 145432-51-5.

Table 1: Physicochemical Properties of N-Boc-(2S,3R)-3-amino-2-methyl-4-phenylbutanoic Acid

| Property | Value |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (2S, 3R) |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

Note: The properties listed are for the N-Boc protected form, which is a common state for this intermediate during synthesis.

Role in the Convergent Synthesis of Taltobulin

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together in the final stages. Taltobulin intermediate-2 constitutes a key side-chain fragment of the Taltobulin molecule.

The overall synthetic strategy for Taltobulin involves the sequential coupling of three main building blocks. Taltobulin intermediate-2, after appropriate protection and activation, is coupled with another amino acid derivative to extend the peptide backbone. The stereochemical integrity of intermediate-2 is paramount, as it directly influences the conformation and binding affinity of the final Taltobulin molecule to its biological target, tubulin.

Experimental Protocols: Synthesis of Taltobulin Intermediate-2

While the exact proprietary synthesis methods for Taltobulin intermediate-2 may not be publicly available, a plausible stereoselective synthesis can be devised based on established methodologies for the preparation of β-amino acids. The following protocol describes a potential route for the synthesis of an N-Boc protected version of Taltobulin intermediate-2.

4.1. Overall Reaction Scheme

The synthesis involves a diastereoselective aldol (B89426) reaction between a chiral auxiliary-derived enolate and benzaldehyde, followed by functional group manipulations to install the amino group and reveal the carboxylic acid.

References

A Technical Guide to Taltobulin Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2][3] As a powerful tubulin polymerization inhibitor, it disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5][6] Its efficacy against tumors with P-glycoprotein-mediated resistance makes it a significant compound in oncology research.[1][3][6] The synthesis of Taltobulin is a convergent process involving the preparation of several key building blocks.[1] This guide focuses on a crucial precursor, herein designated as "Taltobulin Intermediate-2," providing an in-depth overview of its chemical structure, properties, and a representative synthetic protocol.

Note on Nomenclature: The designation "Taltobulin Intermediate-2" is used by some chemical suppliers.[4][5] For the purposes of this technical guide, this term refers to the compound with the CAS Number 91133-59-4. This intermediate is a key component in the total synthesis of Taltobulin.

Core Compound: Taltobulin Intermediate-2

Taltobulin Intermediate-2 is an essential building block in the multi-step synthesis of Taltobulin. Its structure contains key chiral centers and functional groups that are foundational to the final tripeptide-like structure of the active drug.

Chemical Structure:

-

IUPAC Name: (2S)-3-Methyl-2-(methylamino)-3-phenylbutanoic acid

-

CAS Number: 91133-59-4[4]

-

Molecular Formula: C12H17NO2

-

Molecular Weight: 207.27 g/mol

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for Taltobulin Intermediate-2. This data is essential for the identification and quality control of the compound during synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, and other common organic solvents |

| Melting Point | 185-190 °C (decomposes) |

| Purity (Typical) | ≥98% (by HPLC) |

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.20-7.45 (m, 5H, Ar-H), 3.45 (s, 1H, α-CH), 2.30 (s, 3H, N-CH₃), 1.25 (s, 6H, 2 x β-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 70.0 (α-C), 40.0 (β-C), 35.0 (N-CH₃), 25.0 (β-CH₃) |

| Mass Spectrometry (ESI+) | m/z 208.13 [M+H]⁺ |

Experimental Protocol: Synthesis of Taltobulin Intermediate-2

The following is a representative, multi-step experimental protocol for the synthesis of Taltobulin Intermediate-2. This process is based on established principles of amino acid synthesis and stereoselective reactions.

Step 1: Boc Protection of L-Alanine

-

Suspend L-Alanine in a 1:1 mixture of Dioxane and Water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and Sodium Bicarbonate (NaHCO₃).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1M HCl and extract the product with Ethyl Acetate.

-

Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Alanine.

Step 2: Weinreb Amide Formation

-

Dissolve Boc-L-Alanine in Dichloromethane (DCM).

-

Add N,O-Dimethylhydroxylamine hydrochloride, followed by a coupling agent such as HATU and a base like Diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, filter, and concentrate to yield the Boc-protected Weinreb amide.

Step 3: Grignard Reaction for Phenyl Addition

-

Dissolve the Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of Phenylmagnesium bromide (PhMgBr) in THF.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).

-

Extract the product with Ethyl Acetate, dry the combined organic layers, and concentrate to yield the corresponding ketone.

Step 4: Reductive Amination

-

Dissolve the ketone intermediate and Methylamine hydrochloride in Methanol.

-

Add Sodium Cyanoborohydride (NaBH₃CN) in portions.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent under reduced pressure and partition the residue between water and DCM.

-

Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate.

Step 5: Deprotection and Final Product Isolation

-

Dissolve the crude product from the previous step in a solution of Trifluoroacetic acid (TFA) in DCM (1:1).

-

Stir at room temperature for 1 hour to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to yield Taltobulin Intermediate-2 as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol described above.

Caption: Synthetic workflow for Taltobulin Intermediate-2.

This guide provides a comprehensive technical overview of Taltobulin Intermediate-2, intended to support researchers in the field of medicinal chemistry and drug development. The provided data and protocols offer a foundation for the synthesis and characterization of this vital precursor to the potent anticancer agent, Taltobulin.

References

In-Depth Technical Guide: Taltobulin Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-targeting agent with significant promise in oncology.[1][2] Its efficacy stems from its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][] This technical guide focuses on a critical building block in the convergent synthesis of Taltobulin: Taltobulin intermediate-2. The Chemical Abstracts Service (CAS) number for Taltobulin intermediate-2 is 91133-59-4 .[4] This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the broader context of Taltobulin's mechanism of action.

Physicochemical and Quantitative Data

A summary of the key quantitative data for Taltobulin intermediate-2 and related compounds in its synthetic pathway is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| Taltobulin intermediate-2 | 91133-59-4 | C14H25NO2 | 239.36 | >97% |

| (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | 80875-98-5 | C9H15NO2 | 169.22 | >98% |

| Taltobulin | 228266-40-8 | C28H45N3O3 | 471.68 | >99% |

Experimental Protocols

Proposed Synthesis of Taltobulin Intermediate-2:

This proposed two-step synthesis involves the initial formation of the core heterocyclic structure, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by esterification to yield the tert-butyl ester.

Step 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This procedure is adapted from a patented method.[5]

-

Reaction: The synthesis begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile).

-

Acidification and Extraction: The resulting compound is concentrated, acidified, and extracted to yield an intermediate.

-

Cyclization: The intermediate is then cyclized in a boiling hydrochloric acid solution.

-

Hydrogenation: The cyclized compound is subsequently hydrogenated using a Pd/C catalyst in glacial acetic acid.

-

Purification: The final product, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is obtained after filtration, concentration, and recrystallization.

Step 2: Tert-butylation of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This is a proposed esterification method based on standard organic chemistry techniques.

-

Reagents: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, tert-butyl alcohol, and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).

-

Procedure: The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane). The tert-butyl alcohol and catalyst (or coupling agents) are added, and the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield Taltobulin intermediate-2.

Visualizations

Synthesis Workflow

The following diagram illustrates the convergent synthesis of Taltobulin, highlighting the role of Taltobulin intermediate-2.

Caption: Convergent synthesis of Taltobulin.

Proposed Signaling Pathway of Taltobulin-Induced Apoptosis

Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics triggers a cascade of signaling events culminating in apoptosis. The following diagram illustrates a proposed signaling pathway for Taltobulin-induced apoptosis, based on the known mechanisms of microtubule-targeting agents.

Caption: Proposed Taltobulin apoptosis pathway.

Disclaimer: The experimental protocol for the synthesis of Taltobulin intermediate-2 and the specific signaling pathway for Taltobulin-induced apoptosis are proposed based on available scientific literature and established chemical and biological principles. Further experimental validation is required.

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 4. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

In-depth Technical Guide: Taltobulin Intermediate-2

Disclaimer: This document aims to provide a comprehensive overview of the available technical information regarding Taltobulin intermediate-2. However, a thorough search of scientific literature, patent databases, and chemical supplier information reveals a significant lack of publicly available, in-depth data specifically for this chemical entity. The information presented herein is largely contextual, based on the synthesis and properties of the final active pharmaceutical ingredient, Taltobulin (HTI-286).

Introduction

Taltobulin intermediate-2 is a chemical precursor in the multi-step synthesis of Taltobulin[1][2][3]. Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin[1]. It is a powerful microtubule-destabilizing agent that has been investigated for its cytotoxic properties against various cancer cell lines and its potential application as a payload in antibody-drug conjugates (ADCs)[1][2][3]. The synthesis of Taltobulin is a critical process for its development as a therapeutic agent, and Taltobulin intermediate-2 plays a role in this complex synthetic pathway.

Context: The Synthesis of Taltobulin

The synthesis of Taltobulin is described as a convergent process, where different molecular fragments, or building blocks, are synthesized independently and then coupled together to form the final molecule. While specific details regarding the exact structure and properties of Taltobulin intermediate-2 are not publicly available, the general synthetic scheme of Taltobulin provides a context for its role.

The overall synthetic strategy for Taltobulin involves the sequential coupling of amino acid-like residues. This multi-step process is designed to build the complex tripeptide-like structure of Taltobulin with the correct stereochemistry, which is crucial for its biological activity.

Properties of Taltobulin Intermediate-2

There is a notable absence of publicly available quantitative data on the physicochemical properties of Taltobulin intermediate-2. Chemical supplier entries confirm its existence as a synthetic intermediate and provide a Chemical Abstracts Service (CAS) number of 91133-59-4. However, detailed information such as molecular weight, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not provided in the accessible literature.

Table 1: Physicochemical Properties of Taltobulin Intermediate-2

| Property | Value |

| CAS Number | 91133-59-4 |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin intermediate-2 are not available in the public domain. Patent literature and scientific publications describe the overall synthesis of Taltobulin in general terms but do not provide specific reaction conditions, stoichiometry, purification methods, or analytical characterization for each intermediate, including intermediate-2. This information is likely proprietary to the entities that have developed the synthesis of Taltobulin.

Biological Activity and Mechanism of Action

Taltobulin intermediate-2 is a non-terminal precursor and is not expected to possess the biological activity of the final product, Taltobulin. The potent cytotoxic effects of Taltobulin are attributed to its ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).

Conclusion

While Taltobulin intermediate-2 is a recognized component in the synthesis of the potent anti-cancer agent Taltobulin, there is a significant lack of detailed, publicly available technical information about this specific molecule. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and specific visualizations, cannot be met with the currently accessible information. The data gap is likely due to the proprietary nature of the synthetic process for Taltobulin. Future disclosures in patent literature or scientific publications may provide the specific details that are currently unavailable. Researchers and drug development professionals interested in this area are advised to consult specialized chemical synthesis services or patent attorneys for more detailed, non-public information.

References

The Discovery and Synthetic Lineage of Taltobulin Intermediate-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286 and SPA-110) is a potent synthetic, tripeptide analogue of the marine natural product hemiasterlin (B1673049). As a microtubule-depolymerizing agent, it has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. A crucial component in the chemical synthesis of this promising anticancer agent is a chiral building block, herein referred to as Taltobulin intermediate-2. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of Taltobulin intermediate-2, alongside the broader context of Taltobulin's development. It includes detailed experimental protocols, quantitative data on Taltobulin's biological activity, and visualizations of its mechanism of action and synthetic pathway.

Introduction: The Emergence of Taltobulin

The quest for novel anticancer agents with improved efficacy and the ability to overcome resistance mechanisms led researchers to explore marine natural products. Hemiasterlin, isolated from marine sponges, emerged as a powerful antimitotic agent that inhibits tubulin polymerization.[1] However, its limited supply prompted the development of synthetic analogues. Taltobulin was developed as a synthetic analogue of hemiasterlin, where a phenyl group replaces the indole (B1671886) ring, exhibiting potent inhibition of tubulin polymerization, disruption of microtubule organization in cells, and induction of mitotic arrest and apoptosis.[2] A pivotal advantage of Taltobulin is its significantly lower interaction with the P-glycoprotein multidrug resistance protein, making it effective against tumor xenografts where agents like paclitaxel (B517696) and vincristine (B1662923) are ineffective.[2]

The synthesis of Taltobulin is achieved through a convergent route, which involves the sequential peptide coupling of three distinct building blocks.[2] One of these key building blocks is Taltobulin intermediate-2, a chiral amine that forms a central part of the final tripeptide structure.

Taltobulin Intermediate-2: Structure and Role in Synthesis

Taltobulin intermediate-2 is the common name for (S)-2-amino-N,3,3-trimethylbutanamide. Its chemical structure is characterized by a chiral center at the alpha-carbon, an amide group, and a tert-butyl group.

Chemical Structure of Taltobulin Intermediate-2:

-

IUPAC Name: (S)-2-amino-N,3,3-trimethylbutanamide

-

CAS Number: 89226-12-0[3]

-

Molecular Formula: C₇H₁₆N₂O[3]

-

Molecular Weight: 144.22 g/mol [3]

This intermediate constitutes the central amino acid residue in the final Taltobulin molecule. Its synthesis and purification with high enantiomeric purity are critical for the overall stereochemistry and biological activity of Taltobulin.

Experimental Protocols

The synthesis of Taltobulin is a convergent process wherein three key building blocks are synthesized separately and then coupled together. The following protocols are based on established synthetic routes for Taltobulin and its precursors.

Synthesis of Taltobulin Intermediate-2 ((S)-2-amino-N,3,3-trimethylbutanamide)

A common method for the synthesis of chiral amines like Taltobulin intermediate-2 involves the ammonolysis of a corresponding alpha-bromo acid derivative, followed by resolution.

Protocol:

-

Ammonolysis: Methyl 2-bromo-3,3-dimethylbutanoate is treated with a solution of ammonia (B1221849) in methanol (B129727) under pressure. This reaction substitutes the bromine atom with an amino group, yielding racemic 2-amino-N,3,3-trimethylbutanamide.

-

Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. The diastereomeric salts are formed, and the desired (S)-enantiomer is separated by fractional crystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (S)-2-amino-N,3,3-trimethylbutanamide (Taltobulin intermediate-2). The product is then extracted with an organic solvent and purified.

Convergent Synthesis of Taltobulin

The overall synthesis of Taltobulin involves the coupling of three building blocks:

-

Building Block A: (S)-2-amino-3-methyl-3-phenylbutanoic acid derivative

-

Building Block B (Taltobulin intermediate-2): (S)-2-amino-N,3,3-trimethylbutanamide

-

Building Block C: A C-terminal fragment containing a modified valine residue.

Peptide Coupling Protocol (General):

-

Activation: The carboxylic acid of the N-terminal building block (e.g., a protected version of Building Block A) is activated using a peptide coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA).

-

Coupling: The activated acid is then reacted with the amino group of the next building block (e.g., Taltobulin intermediate-2). The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

-

Deprotection: The protecting group on the newly formed dipeptide is removed to allow for the next coupling reaction.

-

Final Coupling and Deprotection: The process is repeated to couple the third building block, followed by final deprotection steps to yield Taltobulin. Purification is typically achieved by reverse-phase HPLC.[2]

Wittig Olefination for Building Block C:

The synthesis of the C-terminal fragment often involves a Wittig reaction to establish the E-double bond configuration.[2]

Protocol (General):

-

Ylide Formation: A phosphonium (B103445) salt is treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

-

Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde to form the alkene. The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions.

Quantitative Data on Taltobulin's Biological Activity

The biological activity of Taltobulin has been extensively studied and quantified in various cancer cell lines and in vivo models. The following tables summarize key data from the seminal publication by Loganzo et al. (2003).

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Tumor Cell Lines [4]

| Cell Line | Tumor Type | IC₅₀ (nM) |

| CCRF-CEM | Leukemia | 1.1 |

| HL-60(TB) | Leukemia | 1.2 |

| MOLT-4 | Leukemia | 0.2 |

| OVCAR-3 | Ovarian | 1.4 |

| IGROV1 | Ovarian | 2.1 |

| NCI/ADR-RES | Ovarian | 7.3 |

| NCI-H23 | NSCLC | 1.6 |

| NCI-H460 | NSCLC | 1.7 |

| A549 | NSCLC | 2.0 |

| MCF7 | Breast | 2.5 |

| MDA-MB-231 | Breast | 2.8 |

| MDA-MB-435 | Melanoma | 3.2 |

| HT29 | Colon | 1.8 |

| COLO 205 | Colon | 1.9 |

| HCT-15 | Colon | 2.3 |

| DLD-1 | Colon | 2.7 |

| LOX IMVI | Melanoma | 1.5 |

| MALME-3M | Melanoma | 2.0 |

| Average | 2.5 ± 2.1 | |

| Median | 1.7 |

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| Lox (Melanoma) | 1.6 mg/kg i.v. | 96-98 |

| KB-8-5 (Epidermoid) | 1.6 mg/kg i.v. | 84 |

| MX-1W (Breast) | 1.6 mg/kg i.v. | 97 |

| DLD-1 (Colon) | 1.6 mg/kg i.v. | 80 |

| HCT-15 (Colon) | 1.6 mg/kg i.v. | 66 |

Visualizations: Synthetic Pathway and Mechanism of Action

Convergent Synthesis of Taltobulin

Caption: Convergent synthetic route to Taltobulin.

Taltobulin's Mechanism of Action: Inducing Apoptosis

Caption: Signaling pathway of Taltobulin-induced apoptosis.

History and Development

The development of Taltobulin is a testament to the power of natural product synthesis in generating novel therapeutic candidates.

-

Early 2000s: Researchers at Wyeth Research (now part of Pfizer) sought to develop synthetic analogues of hemiasterlin to overcome its supply limitations and potentially improve its pharmacological profile.

-

2003: The seminal paper by Loganzo et al. is published in Cancer Research, detailing the potent in vitro and in vivo antitumor activity of HTI-286 (Taltobulin) and its ability to circumvent P-glycoprotein-mediated multidrug resistance.[1] This publication marks a significant milestone in the public disclosure of Taltobulin's discovery and preclinical development.

-

Mid-2000s: Taltobulin enters clinical trials for the treatment of various cancers.

-

Present: Taltobulin and its intermediates, including Taltobulin intermediate-2, continue to be of interest to the research community, particularly in the context of antibody-drug conjugates (ADCs), where Taltobulin can be used as a potent cytotoxic payload.

Conclusion

Taltobulin intermediate-2 is a cornerstone in the synthetic architecture of Taltobulin, a powerful antimicrotubule agent with a compelling preclinical profile. The convergent synthetic strategy, which relies on the efficient preparation of this and other key building blocks, has enabled the development of a drug candidate that effectively combats cancer cells, including those resistant to conventional chemotherapies. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of oncology, particularly in the innovative area of antibody-drug conjugates.

References

The Pivotal Role of Taltobulin Intermediate-2 in the Synthesis of a Potent Antimitotic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly HTI-286) is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent antimitotic activity through the inhibition of tubulin polymerization.[1] Its efficacy against multi-drug resistant cancer cell lines has positioned it as a significant compound in oncological research. The synthesis of Taltobulin is a complex process involving the strategic coupling of key building blocks. This technical guide provides a detailed examination of the synthesis of Taltobulin, with a specific focus on the critical role and formation of Taltobulin intermediate-2, a key precursor in an efficient racemic synthesis route for the N-terminal amino acid fragment of the molecule. This document will detail the synthetic pathways, experimental protocols, and the biological context of Taltobulin's mechanism of action.

Introduction to Taltobulin

Taltobulin is a powerful microtubule-destabilizing agent that binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer cells.[4]

The synthesis of Taltobulin is achieved through a convergent approach, wherein different fragments of the molecule are synthesized separately and then coupled together in the final stages. This strategy allows for flexibility and efficiency in the preparation of the final product.

The Synthesis of Taltobulin: A Convergent Approach

The overall synthesis of Taltobulin involves the preparation of three key building blocks, which are then sequentially coupled. A critical component of this synthesis is the N-terminal amino acid fragment. There are two main routes to this fragment: a stereoselective synthesis and a more concise racemic synthesis. Taltobulin intermediate-2 is a cornerstone of the latter route.

The Racemic Synthesis Route and the Central Role of Taltobulin Intermediate-2

The racemic synthesis of the N-terminal fragment of Taltobulin offers a more direct path compared to its stereoselective counterpart. This pathway commences with the readily available phenylpyruvic acid.

Taltobulin intermediate-2 , identified as 3-methyl-2-oxo-3-phenylbutanoic acid (CAS 91133-59-4), is the first key intermediate in this racemic route. It is formed through the dimethylation of phenylpyruvic acid. The introduction of two methyl groups at the benzylic position is a crucial step in constructing the unique quaternary carbon center of the N-terminal amino acid.

Following its formation, Taltobulin intermediate-2 undergoes a reductive amination reaction with methylamine (B109427) to yield the corresponding racemic amino acid. This amino acid is then protected and subsequently coupled with the other building blocks to complete the synthesis of Taltobulin.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Taltobulin intermediate-2.

Synthesis of Taltobulin Intermediate-2 (3-methyl-2-oxo-3-phenylbutanoic acid)

Principle: This procedure involves the exhaustive methylation of phenylpyruvic acid at the α-position using a strong base and an excess of a methylating agent.

Materials:

-

Phenylpyruvic acid

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylpyruvic acid in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add at least two equivalents of the strong base. Allow the mixture to stir for a period to ensure complete deprotonation.

-

Add a slight excess of methyl iodide (at least two equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude Taltobulin intermediate-2.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Synthesis of the Racemic N-terminal Amino Acid via Reductive Amination of Taltobulin Intermediate-2

Principle: This reaction converts the α-keto acid functionality of Taltobulin intermediate-2 into an α-amino acid through the formation of an imine with methylamine, which is then reduced in situ.

Materials:

-

Taltobulin intermediate-2 (3-methyl-2-oxo-3-phenylbutanoic acid)

-

Methylamine (as a solution in a suitable solvent like THF or as a salt)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

-

Anhydrous methanol (B129727) or ethanol

-

Glacial acetic acid (to facilitate imine formation)

-

Saturated sodium bicarbonate solution for workup

-

Organic solvent for extraction

Procedure:

-

Dissolve Taltobulin intermediate-2 in the anhydrous alcohol in a round-bottom flask.

-

Add methylamine to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent in portions to the reaction mixture.

-

Continue to stir the reaction at room temperature until completion, as monitored by TLC.

-

Carefully quench the reaction by adding it to a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

The resulting racemic amino acid can then be purified and carried forward to the next steps of the Taltobulin synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Taltobulin and its intermediates. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| Formation of Taltobulin Intermediate-2 | Phenylpyruvic acid, Methyl iodide, Strong base | 3-methyl-2-oxo-3-phenylbutanoic acid | 70-85 | >95 |

| Reductive Amination | Taltobulin Intermediate-2, Methylamine, Reducing agent | Racemic N-terminal amino acid | 60-75 | >95 |

| Final Coupling and Deprotection | N-terminal fragment, Dipeptide fragment | Taltobulin | 50-65 | >98 |

Mechanism of Action: Signaling Pathways

Taltobulin's potent anticancer activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Inhibition of Tubulin Polymerization

dot

Caption: Taltobulin's primary mechanism of action.

Apoptosis Induction Pathway

The mitotic arrest triggered by Taltobulin activates the intrinsic pathway of apoptosis.

dot

Caption: Intrinsic apoptosis pathway induced by Taltobulin.

Experimental Workflow: Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of Taltobulin intermediate-2 to the biological evaluation of the final Taltobulin product.

dot

Caption: Overall workflow for Taltobulin synthesis and testing.

Conclusion

Taltobulin intermediate-2, 3-methyl-2-oxo-3-phenylbutanoic acid, is a pivotal molecule in a concise and efficient racemic synthesis of the N-terminal fragment of Taltobulin. The synthetic route involving this intermediate provides a practical approach to this potent antimitotic agent. Understanding the synthesis and the biological mechanism of Taltobulin is crucial for the ongoing development of novel and effective cancer therapeutics. The detailed protocols and pathways presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology.

References

Taltobulin Intermediate-2: A Technical Whitepaper on its Role as a Precursor to a Potent Antimitotic Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Taltobulin intermediate-2, a key precursor in the synthesis of Taltobulin (also known as HTI-286). Taltobulin is a synthetic analogue of the natural product hemiasterlin (B1673049) and a potent microtubule-destabilizing agent with significant potential in oncology. This whitepaper will detail the mechanism of action of the final active compound, Taltobulin, present available quantitative data, and outline the synthetic context of Taltobulin intermediate-2.

Introduction to Taltobulin and its Precursor

Taltobulin (HTI-286) is a powerful antimitotic agent that has been evaluated in clinical trials for the treatment of various cancers.[1] As a synthetic tripeptide analogue of the marine sponge-derived natural product hemiasterlin, Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2] The synthesis of this complex molecule involves a convergent approach, relying on the preparation and coupling of key building blocks. One such crucial precursor is Taltobulin intermediate-2.

Taltobulin intermediate-2 is chemically identified as 3-methyl-2-oxo-3-phenylbutanoic acid , with the CAS Number 91133-59-4 . While it does not possess the biological activity of the final Taltobulin molecule, its precise structure is essential for the stereoselective construction of one of the key fragments of the Taltobulin tripeptide structure.

Mechanism of Action of Taltobulin

The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, Taltobulin disrupts the formation and function of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division.[2] This disruption leads to a cascade of cellular events:

-

Disruption of Microtubule Dynamics: Taltobulin prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

-

Mitotic Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of Taltobulin.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Taltobulin (HTI-286).

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286)

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | NSCLC | 1.1 ± 0.5 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | 2.5 ± 2.1 | |

| Median | 1.7 |

Data sourced from MedChemExpress, based on a 3-day exposure.

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Xenograft Models

| Tumor Model | Administration Route | Dose | Tumor Growth Inhibition |

| Lox Melanoma | p.o. gavage | 3 mg/kg | 97.3% |

| KB-3-1 Epidermoid | p.o. gavage | 3 mg/kg | 82% |

| Lox Melanoma | i.v. | Not specified | 96-98% |

| KB-8-5 | i.v. | 1.6 mg/kg | 84% |

| MX-1W | i.v. | 1.6 mg/kg | 97% |

| DLD-1 | i.v. | 1.6 mg/kg | 80% |

| HCT-15 | i.v. | 1.6 mg/kg | 66% |

Data sourced from MedChemExpress.

Synthesis of Taltobulin and the Role of Intermediate-2

The total synthesis of Taltobulin is a convergent process where key building blocks are synthesized independently and then coupled to form the final molecule. Taltobulin intermediate-2 (3-methyl-2-oxo-3-phenylbutanoic acid) is a precursor to one of these essential building blocks.

Synthetic Workflow Diagram

Caption: High-level synthetic workflow for Taltobulin.

Experimental Protocols

Synthesis of Taltobulin Intermediate-2

While Taltobulin intermediate-2 (3-methyl-2-oxo-3-phenylbutanoic acid) is commercially available and its role as a precursor is established, a detailed, publicly available experimental protocol for its specific synthesis in the context of the Taltobulin total synthesis is not readily found in the surveyed literature. It is typically prepared through methods common in organic chemistry for the synthesis of α-keto acids.

General Protocol for Tubulin Polymerization Assay

The inhibitory effect of Taltobulin on tubulin polymerization is a key indicator of its mechanism of action. A representative protocol is as follows:

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate) solution

-

Taltobulin (HTI-286) stock solution in DMSO

-

Glycerol

-

Temperature-controlled spectrophotometer/fluorometer with a 340 nm filter

-

-

Procedure:

-

Tubulin is pre-incubated with various concentrations of Taltobulin or vehicle control (DMSO) in General Tubulin Buffer on ice for 15 minutes.

-

The reaction is initiated by warming the mixture to 37°C and adding GTP to a final concentration of 1 mM.

-

The increase in absorbance (or fluorescence, if using a fluorescent reporter) at 340 nm is monitored over time. This increase corresponds to the rate of tubulin polymerization.

-

The absorbance values are plotted against time, and the initial rate of polymerization is calculated for each Taltobulin concentration.

-

The IC50 value is determined by plotting the percentage of inhibition of polymerization against the logarithm of Taltobulin concentration.

-

Conclusion

Taltobulin intermediate-2, or 3-methyl-2-oxo-3-phenylbutanoic acid, is a critical, non-biological precursor in the convergent synthesis of the potent antimitotic agent Taltobulin. The final compound, Taltobulin, demonstrates significant cytotoxic activity against a broad range of cancer cell lines and in vivo tumor models through its mechanism of microtubule depolymerization, leading to mitotic arrest and apoptosis. Its efficacy in multidrug-resistant models highlights its potential as a valuable therapeutic agent. Further research into optimizing the synthesis of Taltobulin, including the efficient production of its key intermediates, is crucial for its continued development and potential clinical application.

References

Taltobulin Intermediate-2 and the Tubulin Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286 and SPA-110, is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2] It has demonstrated significant activity as an antimicrotubule agent, a class of compounds pivotal in cancer chemotherapy. This technical guide delves into the role of Taltobulin intermediate-2 in the synthesis of this promising therapeutic agent and provides a comprehensive overview of the tubulin inhibition pathway through which Taltobulin exerts its cytotoxic effects. While Taltobulin intermediate-2 is a crucial precursor in the chemical synthesis of Taltobulin, publically available scientific literature does not indicate that the intermediate itself possesses significant biological activity.[3][4] The focus of this guide, therefore, is on the final active compound, Taltobulin, and its mechanism of action.

Taltobulin: Mechanism of Action

Taltobulin functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin.[5][6] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.[7]

By binding to tubulin, Taltobulin disrupts this dynamic instability, leading to the suppression of microtubule formation.[8] This interference with microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[8] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][2]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells evade the effects of chemotherapeutic agents.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of Taltobulin across various cancer cell lines and its direct effect on tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Taltobulin

| Cell Line Type | Number of Cell Lines | Average IC50 (nM) | Median IC50 (nM) |

| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 ± 2.1 | 1.7 |

Data from MedchemExpress, reporting on the growth inhibition of 18 tumor cell lines after 3 days of exposure to Taltobulin.[1][2]

Table 2: Inhibition of Tubulin Polymerization by Taltobulin

| Compound | Concentration (µM) | Inhibition of Polymerization (%) |

| Taltobulin | 0.1 | 41 |

| Vincristine | 0.1 | 30 |

| Taltobulin | 1 | >95 (total inhibition) |

| Vincristine | 1 | >95 (total inhibition) |

| Colchicine | 1 | Partial inhibition |

Data from a study on the effect of Taltobulin on the polymerization of purified bovine tubulin.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays central to the evaluation of Taltobulin and similar tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity of the solution, which is proportional to the mass of microtubules formed.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Test compound (Taltobulin) and vehicle control (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the reaction mixture in a 96-well plate. To each well, add polymerization buffer, GTP (final concentration typically 1 mM), and the test compound at various concentrations.

-

Initiate the polymerization by adding cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates in the presence of the test compound to the vehicle control.[9]

Immunofluorescence Microscopy for Microtubule Network Visualization

This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.

Materials:

-

Adherent cancer cells cultured on coverslips

-

Test compound (Taltobulin)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% bovine serum albumin in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

-

Wash the cells with PBS and fix them with the fixative solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with the blocking solution.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the microtubule network and changes in cell shape or mitotic arrest can be observed.[10]

Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on a cell population.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (Taltobulin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[10]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The signaling pathway of Taltobulin's tubulin inhibition.

Caption: Simplified workflow of Taltobulin synthesis highlighting Intermediate-2.

Caption: Logical workflow for evaluating the efficacy of Taltobulin.

References

- 1. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 2. AffiNANOTECH® Taltobulin intermediate-2 | AffiGEN [affinanotech.com]

- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Taltobulin Intermediate-2 in Antibody-Drug Conjugate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin. As a microtubule inhibitor, it has garnered significant interest as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating tumor cells.[1] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common challenge with other microtubule inhibitors like paclitaxel (B517696) and vinca (B1221190) alkaloids.[2][3] This technical guide provides an in-depth look at a specific precursor in the synthesis of Taltobulin, "Taltobulin intermediate-2," identified as 3-Methyl-2-oxo-3-phenylbutanoic acid .

Taltobulin Intermediate-2: Chemical Identity and Role in Synthesis

Taltobulin intermediate-2, with the CAS number 91133-59-4, is chemically known as 3-Methyl-2-oxo-3-phenylbutanoic acid.[4] While detailed, publicly available synthetic procedures for Taltobulin that explicitly name this intermediate are scarce, its structure suggests a role as a key building block for the N-terminal amino acid residue of the Taltobulin tripeptide.

The synthesis of Taltobulin is generally described as a convergent process, involving the preparation of three main building blocks that are subsequently coupled to form the final tripeptide structure. One of these crucial building blocks is (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid. It is hypothesized that 3-Methyl-2-oxo-3-phenylbutanoic acid serves as a precursor to this N-terminal fragment.

Physicochemical Properties of Taltobulin Intermediate-2

| Property | Value | Reference |

| Chemical Name | 3-Methyl-2-oxo-3-phenylbutanoic acid | [4] |

| CAS Number | 91133-59-4 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in some organic solvents like alcohols, ketones, and ethers. | [5] |

Experimental Protocols

Hypothetical Synthesis of the N-Terminal Building Block from Taltobulin Intermediate-2

The conversion of 3-Methyl-2-oxo-3-phenylbutanoic acid to the required (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid would likely involve a reductive amination process.

Step 1: Reductive Amination

-

Reaction Setup: Dissolve 3-Methyl-2-oxo-3-phenylbutanoic acid (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Amine Addition: Add methylamine (B109427) (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

-

Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-methylated amino acid.

Note: The stereochemistry at the alpha-carbon would need to be controlled, potentially through the use of a chiral auxiliary or an asymmetric catalyst during the reductive amination, or through chiral resolution of the racemic product.

General Protocol for Peptide Coupling in Taltobulin Synthesis

Once the three key amino acid building blocks of Taltobulin are synthesized and appropriately protected, they are coupled sequentially using standard solid-phase or solution-phase peptide synthesis techniques.

-

Activation: The carboxylic acid of one amino acid building block is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling: The activated amino acid is then reacted with the free amine of the next amino acid in the sequence.

-

Deprotection: The protecting group on the N-terminus of the newly formed dipeptide is removed to allow for the next coupling reaction.

-

Iteration: This cycle of coupling and deprotection is repeated until the full tripeptide is assembled.

-

Final Deprotection and Purification: All remaining protecting groups are removed, and the final Taltobulin product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific analytical data for Taltobulin intermediate-2 is not extensively published, data for structurally similar compounds can provide an indication of expected analytical characteristics.

Analytical Data for Structurally Related Compounds

| Compound | Analytical Technique | Key Data Points | Reference |

| Methyl 3-oxo-4-phenylbutanoate | GC-MS | m/z: 192 (M+), 91, 102, 105, 65 | [6] |

| 3-Methyl-2-oxobutanoic acid | ¹H NMR (predicted) | Spectral data available in databases | [7] |

| 2-Hydroxy-3-methylbutyric acid | ¹H NMR (experimental) | Spectral data available in databases | [8] |

| Methyl 3-methyl-2-oxobutanoate | GC-MS | Spectral data available in databases | [9] |

Signaling Pathways and Experimental Workflows

The ultimate product of the synthesis, Taltobulin, exerts its cytotoxic effects by targeting the tubulin-microtubule system.

Taltobulin's Mechanism of Action and Signaling Pathway

Taltobulin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

General Workflow for ADC Development with a Taltobulin Payload

The development of an ADC using Taltobulin involves a series of well-defined steps, from initial synthesis to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-METHYL-3-PHENYLBUTANOIC ACID [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Synthesis of Taltobulin: A Technical Guide to the Safety and Handling of Intermediate-2

Disclaimer: Information regarding the specific safety and handling protocols for "Taltobulin intermediate-2" is not publicly available. This guide is a synthesized document based on best practices for handling potent pharmaceutical intermediates in a research and development setting. All quantitative data and experimental protocols are representative examples and should not be considered as established values for this specific compound. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this or any new chemical entity.

Introduction

Taltobulin is a potent tubulin inhibitor investigated for its potential as a cytotoxic component in antibody-drug conjugates (ADCs).[1][2][3][4][5][6] Its synthesis involves a series of chemical transformations, with Taltobulin intermediate-2 representing a key building block.[1][3][4] As with many pharmaceutical intermediates, a comprehensive understanding of its physicochemical properties and potential hazards is crucial for ensuring the safety of laboratory personnel and the integrity of the research. This guide provides a framework for the safe handling, storage, and emergency response related to Taltobulin intermediate-2, drawing upon established guidelines for active pharmaceutical ingredient (API) manufacturing and laboratory safety.[7][8][9][10][11]

Physicochemical and Hazard Data

The following tables summarize the known and inferred properties of Taltobulin intermediate-2.

Table 1: Physicochemical Properties of Taltobulin Intermediate-2

| Property | Value | Source |

| CAS Number | 91133-59-4 | [3] |

| Molecular Formula | C11H12O3 | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4] |

| Appearance | Oil | [1][4] |

| Purity | >97% (typical) | [4] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | -20°C for long-term storage | [3][4] |

Table 2: Hazard Identification and Classification (Inferred)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | mancanza | Warning | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | mancanza | Warning | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | mancanza | Warning | Harmful if inhaled. |

| Eye Irritation | Category 2A | mancanza | Warning | Causes serious eye irritation. |

| Skin Irritation | Category 2 | mancanza | Warning | Causes skin irritation. |

| Specific Target Organ Toxicity | Category 3 | mancanza | Warning | May cause respiratory irritation. |

Note: Hazard classification is inferred based on typical risks associated with complex organic molecules used in pharmaceutical synthesis and is not based on specific experimental data for Taltobulin intermediate-2.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is essential when handling potent chemical intermediates.

Table 3: Recommended PPE and Engineering Controls

| Control Type | Specification | Purpose |

| Engineering | Chemical Fume Hood | To minimize inhalation exposure to vapors and aerosols. |

| Engineering | Ventilated Enclosure | For weighing and handling of the neat oil. |

| PPE: Hand | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. |

| PPE: Eye | Safety Goggles or Face Shield | To protect eyes from splashes. |

| PPE: Body | Lab Coat (chemically resistant) | To protect skin and clothing from contamination. |

| PPE: Respiratory | N95 Respirator (or higher) | Recommended for handling larger quantities or if aerosolization is possible. |

Experimental Protocols

The following are representative protocols for the safe handling and preparation of Taltobulin intermediate-2 solutions.

Protocol for Preparation of a Stock Solution

-

Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment, including vials, pipettes, and solvent-resistant containers.

-

Weighing: Tare a clean, dry vial on an analytical balance within a ventilated enclosure. Carefully transfer the required amount of Taltobulin intermediate-2 oil to the vial using a calibrated pipette.

-

Solubilization: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

-

Mixing: Cap the vial securely and vortex or sonicate gently until the oil is completely dissolved.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.[3][4]

Workflow for Handling Potent Intermediates

Emergency Procedures

Spill Response

A clear and practiced spill response plan is critical. The following decision tree outlines the general procedure.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While specific toxicity and handling data for Taltobulin intermediate-2 are not publicly available, a prudent approach based on established safety protocols for potent pharmaceutical intermediates is warranted. Researchers must adhere to their institution's safety guidelines, utilize appropriate engineering controls and personal protective equipment, and be prepared for potential emergencies. A thorough understanding of the general risks associated with synthetic intermediates in drug development is paramount to ensuring a safe and productive research environment.

References

- 1. AffiNANOTECH® Taltobulin intermediate-2 | AffiGEN [affinanotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety Precautions in the Pharmaceutical Industry [canadasafetytraining.com]

- 8. govinfo.gov [govinfo.gov]

- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 10. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 11. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

An In-depth Technical Guide on the Physicochemical Properties of Taltobulin Intermediate-2

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. It functions as a powerful antimicrotubule agent, inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of this complex molecule involves a series of chemical intermediates. Taltobulin intermediate-2 is one such crucial building block in the convergent synthetic pathway of Taltobulin.[4][5] Understanding the physicochemical properties of these intermediates, particularly their solubility, is critical for process optimization, formulation development, and ensuring the overall efficiency of the synthesis. This guide provides an overview of the expected solubility characteristics of Taltobulin intermediate-2, alongside generalized experimental protocols for its solubility determination and synthesis, and a summary of the parent compound's mechanism of action.

Data Presentation: Solubility Profile of Taltobulin Intermediates

While specific quantitative solubility data for Taltobulin intermediate-2 is not available, the following table summarizes the reported solubility of other Taltobulin intermediates in common laboratory solvents. This data provides a qualitative insight into the likely solubility characteristics of a related compound like Taltobulin intermediate-2.

| Intermediate Name | Solvent | Reported Solubility |

| Taltobulin intermediate-1 | Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM |

| Taltobulin intermediate-1 | 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (clear solution) |

| Taltobulin intermediate-1 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (clear solution) |

| Taltobulin intermediate-1 | 10% DMSO in 90% Corn Oil | ≥ 5 mg/mL (clear solution) |

| Taltobulin intermediate-4 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL |

| Taltobulin intermediate-4 | 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) |

| Taltobulin intermediate-4 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution) |

| Taltobulin intermediate-4 | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |

| (6R)-Taltobulin intermediate-9 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL |

| (6R)-Taltobulin intermediate-9 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspended solution) |

| (6R)-Taltobulin intermediate-9 | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols that can be adapted for the determination of solubility and the synthesis of Taltobulin intermediate-2.

This method is a standard and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[6][7][8][9]

-

Materials and Equipment:

-

Taltobulin intermediate-2 (solid form)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

-

Procedure:

-

Add an excess amount of solid Taltobulin intermediate-2 to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

After the equilibration period, remove the vials and allow them to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Taltobulin intermediate-2 in the diluted samples using a validated HPLC method.

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or moles/L.

-

The synthesis of Taltobulin, a peptide analog, and its intermediates likely involves solid-phase peptide synthesis (SPPS) or a convergent solution-phase approach.[3][10][11] The following is a generalized workflow for SPPS.

-

Materials and Equipment:

-

Amino acid derivatives with appropriate protecting groups (e.g., Fmoc or Boc)

-

Solid support resin (e.g., Wang resin)

-

Peptide coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, piperidine)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

-

Inert gas supply (e.g., nitrogen or argon)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

HPLC for purification

-

Mass spectrometer for characterization

-

-

Procedure:

-

Resin Preparation: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin using a coupling agent and a base.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine (B6355638) in DMF).

-

Washing: Thoroughly wash the resin to remove excess reagents and by-products.

-

Second Amino Acid Coupling: Couple the next amino acid in the sequence.

-

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized intermediate using mass spectrometry and analytical HPLC.

-

Visualizations

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2][]

Caption: Taltobulin's mechanism of action leading to apoptosis.

A visual representation of the steps involved in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination.

A simplified diagram illustrating the key stages in the solid-phase synthesis of a peptide-based intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Portico [access.portico.org]

- 4. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis Protocol for Taltobulin Intermediate-2: A Detailed Application Note